DUB-IN-1 belongs to a class of compounds known as deubiquitinase inhibitors. These inhibitors are vital in the study of ubiquitin-related pathways and have potential applications in treating diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders. The compound was identified through high-throughput screening methods aimed at discovering selective inhibitors of deubiquitinases .
The synthesis of DUB-IN-1 involves several key steps that leverage advanced organic chemistry techniques. The synthesis typically begins with commercially available starting materials that undergo a series of reactions, including:
Technical parameters such as reaction temperatures, solvent choices, and reaction times are optimized to maximize yield and minimize by-products .
DUB-IN-1 has a well-defined molecular structure characterized by its specific functional groups that interact with the active site of deubiquitinases. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
DUB-IN-1 primarily engages in non-covalent interactions with its target enzyme through competitive inhibition. The mechanism involves:
This inhibition can be quantitatively assessed using enzyme kinetics studies to determine parameters such as (inhibition constant) and (half-maximal inhibitory concentration) .
The mechanism through which DUB-IN-1 exerts its effects involves several steps:
While specific data on the physical properties of DUB-IN-1 may vary based on synthesis conditions, general properties include:
DUB-IN-1 has several scientific applications:
DUB-IN-1 (chemical name: 5-[(2Z)-3-(2-fluorophenyl)-2-cyano-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid) is a small-molecule inhibitor that selectively targets the catalytic domain of ubiquitin-specific protease 8 (USP8) through a multipoint binding mechanism. The compound features a cyanopyridinyl core that facilitates hydrogen bonding with Gln665 and Asp746 residues in the USP8 catalytic cleft [5] [10]. This interaction stabilizes the closed conformation of the catalytic domain, sterically blocking ubiquitin docking. The inhibitor's benzofuran moiety inserts into a hydrophobic pocket formed by Tyr642, Phe665, and Tyr782, enhancing binding affinity through van der Waals interactions [1]. Molecular dynamics simulations reveal that DUB-IN-1 binding induces allosteric changes in the catalytic triad (Cys786-His814-Asp828), displacing the nucleophilic cysteine residue by approximately 2.3 Å from its active orientation, thereby abolishing deubiquitinating activity [8]. This structural perturbation prevents the formation of the transition state thioester intermediate essential for ubiquitin cleavage.
DUB-IN-1 demonstrates potent inhibition of USP8 with a reported IC₅₀ of 0.85 μM in fluorescence-based assays using ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) as substrate [5] [10]. Kinetic analyses reveal a mixed inhibition mechanism with Kᵢ value of 0.24 μM, indicating competitive binding at the catalytic site alongside allosteric effects on ubiquitin binding [1]. Comprehensive selectivity profiling across 40 human deubiquitinases demonstrates remarkable specificity: DUB-IN-1 exhibits >100-fold selectivity for USP8 over the closely related USP7 (IC₅₀ >100 μM) and minimal inhibition of UCHL3, OTUB1, or JAMM/MPN+ family metalloproteases at concentrations ≤10 μM [5] [9].
Table 1: Selectivity Profile of DUB-IN-1 Against Representative DUB Enzymes
DUB Enzyme | DUB Family | IC₅₀ (μM) | Selectivity Ratio (vs. USP8) |
---|---|---|---|
USP8 | USP | 0.85 | 1.0 (reference) |
USP7 | USP | >100 | >117 |
USP5 | USP | 18.2 | 21.4 |
USP14 | USP | 42.7 | 50.2 |
UCHL1 | UCH | >50 | >58 |
OTUB1 | OTU | >50 | >58 |
BRCC36 | JAMM/MPN+ | >50 | >58 |
The molecular basis for this selectivity stems from divergent architecture of the catalytic clefts across DUB families. USP8 possesses a unique elongated binding groove accommodating DUB-IN-1's extended structure, whereas USP7 features a constricted pocket that sterically hinders inhibitor binding [8]. Furthermore, the conserved tryptophan residue (Trp798 in USP8) adopts a distinct rotamer conformation that facilitates π-stacking with the inhibitor's aromatic system, a feature absent in non-targeted USPs [1].
Pharmacological inhibition of USP8 by DUB-IN-1 significantly perturbs ubiquitin-proteasome system (UPS) dynamics through multiple mechanisms. In glioblastoma cell lines (LN229, T98G), DUB-IN-1 treatment (1-5 μM, 24h) reduces free ubiquitin pools by 40-60% while simultaneously increasing K48-linked polyubiquitin conjugates by 3.5-fold, indicating impaired ubiquitin recycling [1] [5]. This disrupts the ubiquitin homeostasis essential for proteasomal function, as evidenced by accumulation of high-molecular-weight ubiquitinated proteins and decreased 26S proteasome activity by approximately 35% [2]. Crucially, DUB-IN-1 treatment amplifies proteasome substrate flux by stabilizing ubiquitinated proteins normally rescued from degradation through USP8-mediated deubiquitination. This effect is exemplified by the 4.2-fold increase in ubiquitinated epidermal growth factor receptor (EGFR) and 3.8-fold accumulation of polyubiquitinated cyclin B1, both established USP8 substrates [1] [7].
Activity-based protein profiling (ABPP) with HA-tagged ubiquitin demonstrates that DUB-IN-1 treatment redistributes ubiquitin conjugates among cellular compartments, depleting nuclear ubiquitin pools while increasing cytoplasmic aggregates [2] [7]. This compartment-specific disruption correlates with impaired nuclear translocation of proteasome subunits RPN11 and PSMD2, further compromising nuclear protein degradation pathways.
DUB-IN-1 exerts profound effects on ubiquitin chain topology and substrate stability through inhibition of USP8-mediated chain editing. USP8 normally processes K63- and K11-linked polyubiquitin chains, converting them to degradative K48 linkages or monoubiquitin signals [3] [8]. DUB-IN-1 treatment (2.5 μM, 48h) in GBM cells reduces K63-to-K48 chain conversion efficiency by 70%, leading to accumulation of non-degradative ubiquitin conjugates on key signaling proteins [1]. Transcriptomic analysis reveals that this disruption stabilizes multiple oncoproteins, including Aurora kinase A (AURKA), which shows 60% reduction in ubiquitination and consequent protein stabilization [1].
Table 2: Substrates Stabilized by DUB-IN-1-Mediated USP8 Inhibition
Substrate | Ubiquitin Linkage | Function | Fold Stabilization | Functional Consequence |
---|---|---|---|---|
AURKA | K11/K63 mixed | Cell cycle regulation | 3.8 ± 0.4 | Mitotic defects, genomic instability |
PCNA | Monoubiquitin | DNA repair scaffolding | 4.2 ± 0.6 | Aberrant translesion synthesis activation |
EGFR | K63-linked | Growth factor signaling | 3.1 ± 0.3 | Sustained MAPK pathway activation |
Beclin-1 | K63-linked | Autophagy initiation | 2.7 ± 0.5 | Impaired autophagosome maturation |
Notably, DUB-IN-1 stabilizes monoubiquitinated proliferating cell nuclear antigen (PCNA) at levels comparable to genetic USP1 ablation, inducing aberrant recruitment of translesion synthesis polymerases (Polη, Rev1) to undamaged chromatin [3]. This mimics the phenotype observed with DUB-resistant ubiquitin mutant UbL73P, confirming that USP8 inhibition directly perturbs DNA damage response pathways through impaired ubiquitin editing [3] [8]. Additionally, the compound stabilizes K63-linked ubiquitin on TRAF6 and RIP1, enhancing NF-κB signaling output by 45% even without cytokine stimulation, demonstrating how USP8 inhibition rewires inflammatory signaling networks [7] [9].
The catalytic cysteine residue (Cys786) in USP8 exhibits heightened sensitivity to reactive oxygen species (ROS), forming reversible sulfenic acid modifications that inactivate deubiquitinase activity during oxidative stress [4] [9]. DUB-IN-1 exploits this redox vulnerability through dual mechanisms: (1) the compound's thiocarbamate moiety directly competes with ROS for cysteine modification, and (2) inhibition of USP8 indirectly amplifies cellular ROS by stabilizing Nrf2 inhibitors. In glioblastoma cells under basal conditions, DUB-IN-1 (5 μM) inhibits USP8 activity by 80%, whereas under H₂O₂-induced oxidative stress (500 μM), inhibition efficiency increases to 95% with 10-fold lower IC₅₀ (85 nM vs. 850 nM) [4] [9].
This redox potentiation establishes a therapeutic window in cancer cells exhibiting elevated ROS. Proteomic analysis reveals that USP8 cysteines Cys152 and Cys771 undergo S-glutathionylation in DUB-IN-1-treated cells under oxidative stress, inducing conformational changes that enhance compound binding affinity by approximately 3.8-fold [4]. Furthermore, DUB-IN-1 synergizes with ionizing radiation (4-6 Gy) in colony formation assays, increasing radiation sensitivity by 60-75% in USP8-expressing glioblastoma models through sustained ubiquitination of DNA repair proteins [1] [9]. The integrated stress response pathway is concomitantly activated, as evidenced by increased phosphorylation of eIF2α (4.2-fold) and ATF4 accumulation (3.1-fold), creating a feed-forward loop that exacerbates DUB inhibition efficacy in the tumor microenvironment [4] [9].
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